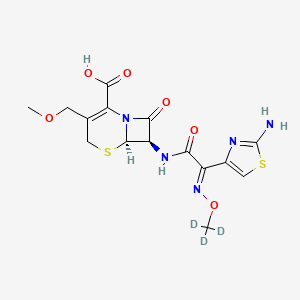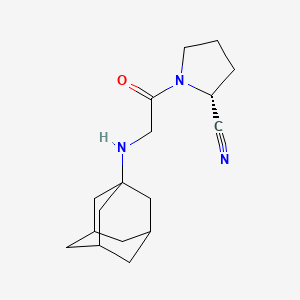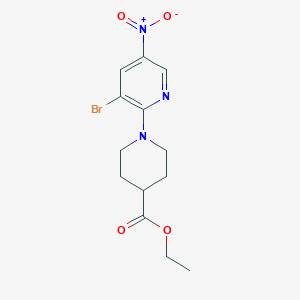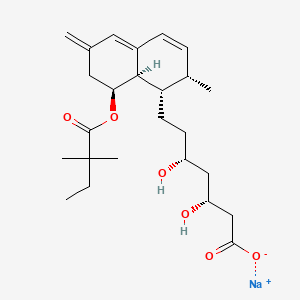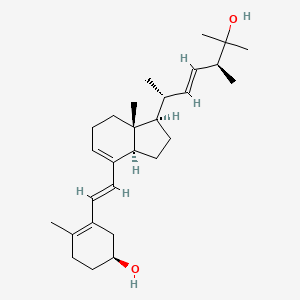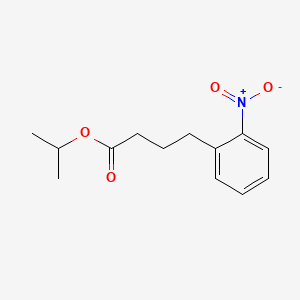![molecular formula C7H12N2O2 B13864423 1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
1-Oxa-2,7-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-2,7-diazaspiro[45]decan-3-one is a heterocyclic compound characterized by a spiro structure, which includes an oxygen atom and two nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxa-2,7-diazaspiro[4.5]decan-3-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxa-2,7-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-Oxa-2,7-diazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Oxa-2,7-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 8-oxa-2-azaspiro[4.5]decane
Comparison: 1-Oxa-2,7-diazaspiro[4.5]decan-3-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of an oxygen atom in the ring can influence the compound’s reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-oxa-2,9-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-6-4-7(11-9-6)2-1-3-8-5-7/h8H,1-5H2,(H,9,10) |
Clé InChI |
IVOVAQHBLXGKPH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(=O)NO2)CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


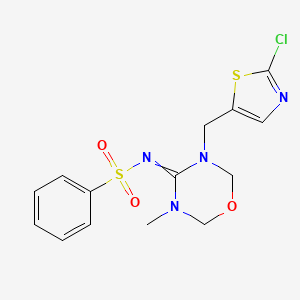
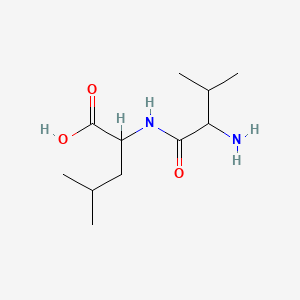
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
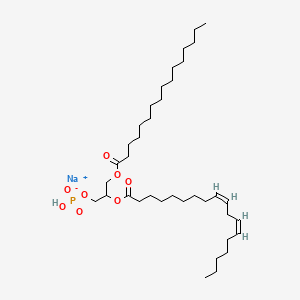
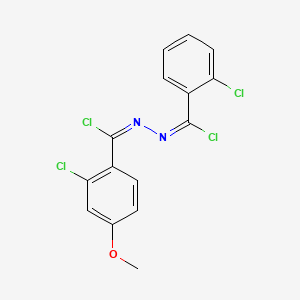
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
